

Cumyl-CB-megaclone: A Technical Overview of its Discovery, Identification, and Characterization

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Compound of Interest

Compound Name: Cumyl-CB-megaclone

Cat. No.: B10821195

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CB-megaclone (also known as CUMYL-CBMGACLONE or SGT-273) is a synthetic cannabinoid receptor agonist (SCRA) that emerged on the new psychoactive substances (NPS) market in the early 2020s.[1] As a gamma-carboline-based compound, it represents a structural class of SCRA developed to circumvent existing legislation targeting indole and indazole-based cannabinoids. This technical guide provides a comprehensive overview of the discovery, identification, and analytical characterization of **Cumyl-CB-megaclone**, intended for researchers and professionals in drug development and forensic science.

Discovery and Identification

Cumyl-CB-megaclone was first officially identified in Hungary in April 2020.[1] Its emergence followed the identification of a similar compound, Cumyl-CH-megaclone, in December 2018, which differs by the substitution of a cyclohexylmethyl group for the cyclobutylmethyl group in **Cumyl-CB-megaclone**. [2] The chemical nomenclature for **Cumyl-CB-megaclone** is 5-(cyclobutylmethyl)-2-(1-methyl-1-phenylethyl)pyrido[4,3-b]indol-1-one.[3]

Chemical Structure and Properties

The key structural features of **Cumyl-CB-megaclone** include a gamma-carboline core, a cumyl (1-methyl-1-phenylethyl) moiety, and a cyclobutylmethyl tail. These features distinguish it from earlier generations of synthetic cannabinoids.

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₆ N ₂ O	[3]
Molar Mass	370.496 g·mol ⁻¹	[1]
IUPAC Name	5-(cyclobutylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one	[3]

Analytical Characterization

The identification and confirmation of **Cumyl-CB-megaclone** in seized materials are typically achieved through a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of **Cumyl-CB-megaclone** in complex mixtures. The electron ionization (EI) mass spectrum of **Cumyl-CB-megaclone** exhibits characteristic fragmentation patterns that allow for its unambiguous identification.

Spectroscopic Techniques

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of new psychoactive substances. Detailed analytical data, including ¹H and ¹³C NMR chemical shifts and IR absorption bands, have been reported for **Cumyl-CB-megaclone**, providing a definitive structural confirmation.

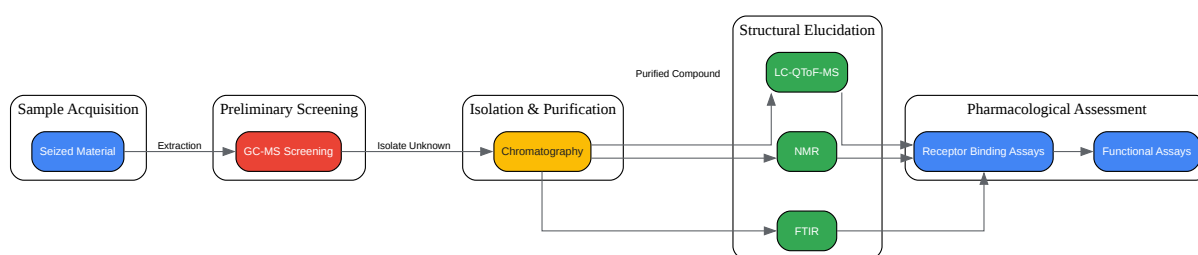
Experimental Protocols

While a specific, detailed synthesis protocol for **Cumyl-CB-megaclone** is not publicly available in the reviewed literature, the general synthesis of gamma-carboline derivatives often involves multi-step organic reactions. A plausible synthetic route would likely involve the formation of the

gamma-carbolinone core through cyclization reactions of appropriately substituted indole precursors, followed by N-alkylation to introduce the cyclobutylmethyl and cumyl moieties.

General Workflow for Identification and Characterization

The process from the initial detection of a suspected NPS to its full characterization follows a standardized workflow.



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A generalized workflow for the identification and characterization of a new psychoactive substance.

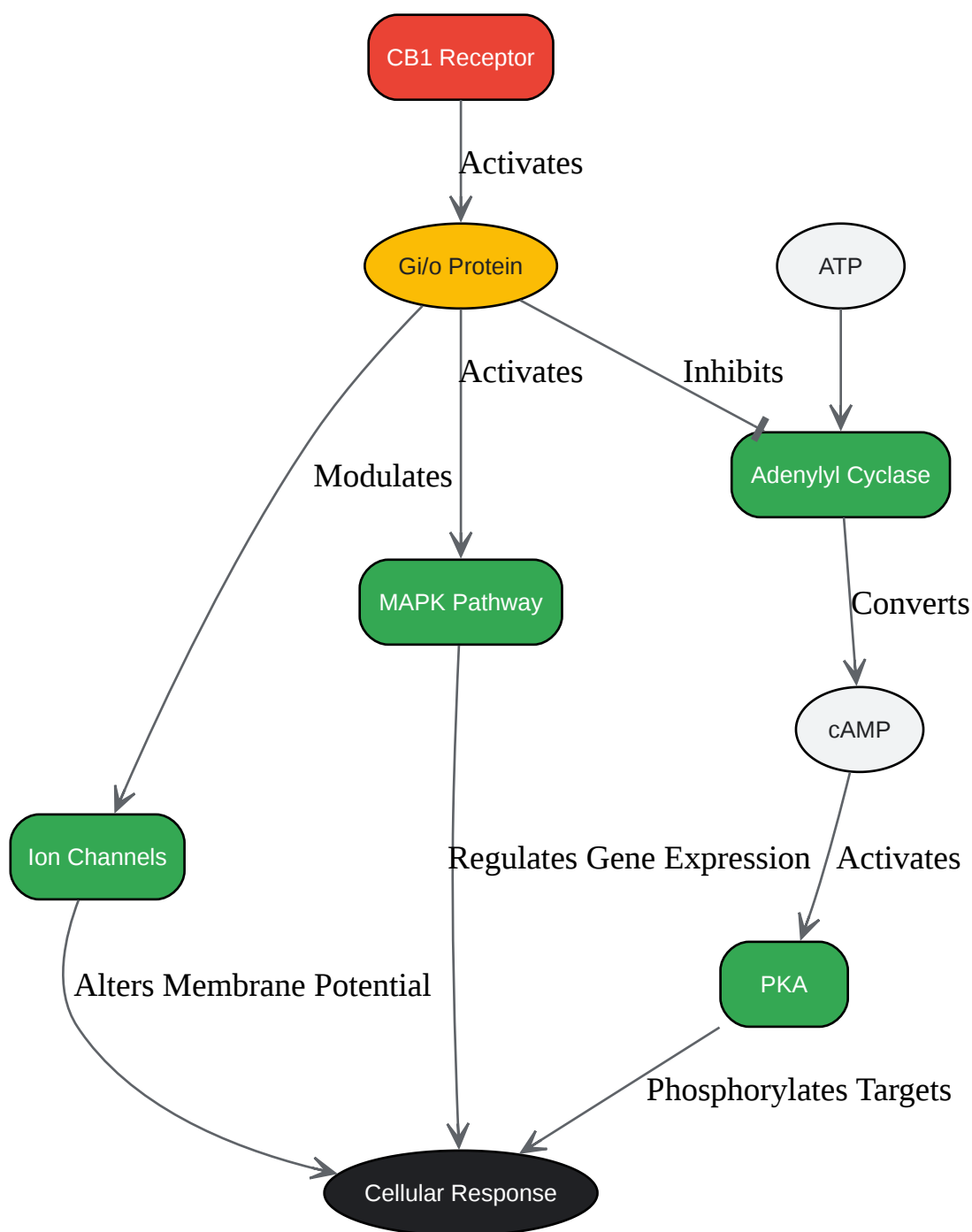
Pharmacology and Metabolism

Pharmacodynamics

Cumyl-CB-megaclone is a potent agonist of the human cannabinoid receptor 1 (CB1).[1] While specific quantitative pharmacological data (K_i , EC_{50} , E_{max}) for **Cumyl-CB-megaclone** is not readily available in the scientific literature, its structural analog, Cumyl-CH-megaclone, exhibits high binding affinity ($K_i = 1.01$ nM) and potency ($EC_{50} = 1.22$ nM) at the CB1 receptor. [4] It is anticipated that **Cumyl-CB-megaclone** possesses a similar high-potency profile.

Cannabinoid Receptor Signaling

As a CB1 receptor agonist, **Cumyl-CB-megaclone** activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs). The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to the psychoactive effects associated with these compounds.



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Simplified signaling pathway of a CB1 receptor agonist.

Metabolism

The metabolism of **Cumyl-CB-megaclone** has been investigated to identify reliable urinary markers for consumption. Phase I metabolism primarily involves hydroxylation at various positions on the molecule.

Conclusion

Cumyl-CB-megaclone is a potent synthetic cannabinoid of the gamma-carboline class. Its discovery and identification have been facilitated by modern analytical techniques, which are essential for monitoring the ever-evolving landscape of new psychoactive substances. While detailed synthetic and quantitative pharmacological data are not fully available in the public domain, the information presented in this guide provides a solid foundation for researchers and professionals working in the fields of forensic science, toxicology, and drug development. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound.

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